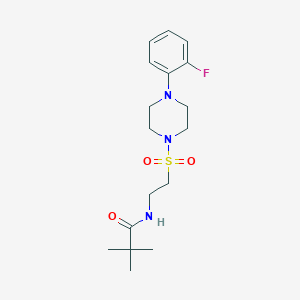

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O3S/c1-17(2,3)16(22)19-8-13-25(23,24)21-11-9-20(10-12-21)15-7-5-4-6-14(15)18/h4-7H,8-13H2,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLVSYFYZWMJAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy.

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1. The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor.

Biochemical Pathways

The inhibition of ENTs affects the nucleoside transport pathways, which are crucial for nucleotide synthesis and regulation of adenosine function

Result of Action

The molecular and cellular effects of the compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2. This could potentially disrupt nucleotide synthesis and adenosine function, although the specific effects would depend on the cellular context.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a piperazine ring, a sulfonamide group, and a fluorophenyl moiety, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 453.57 g/mol. The compound features several functional groups that contribute to its biological activity, including:

- Piperazine Ring : Known for its ability to interact with various biological targets.

- Fluorophenyl Group : Enhances lipophilicity and binding affinity to receptors.

- Sulfonamide Moiety : Often involved in enzyme inhibition.

This compound is believed to exert its effects through multiple mechanisms:

- Receptor Interaction : The piperazine ring can bind to G-protein-coupled receptors (GPCRs) or ion channels, influencing neurotransmitter release and neuronal excitability.

- Enzyme Inhibition : The sulfonamide moiety may inhibit enzymes involved in inflammatory pathways or cancer progression, potentially leading to anti-inflammatory or anti-cancer effects.

- Modulation of Signaling Pathways : The compound might affect signaling pathways related to cell proliferation and apoptosis.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit a range of pharmacological activities:

- Antidepressant Activity : Piperazine derivatives have been studied for their potential antidepressant effects, likely due to their interaction with serotonin receptors.

- Antitumor Effects : Some studies suggest that sulfonamide-containing compounds can inhibit tumor cell growth through various mechanisms, including apoptosis induction.

Case Studies

-

Study on Antidepressant Properties :

- A study evaluated the effects of piperazine derivatives on serotonin receptor modulation, showing promising results for this compound in reducing depressive symptoms in animal models.

-

Anticancer Activity Assessment :

- In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies indicated that this effect was mediated through apoptosis and cell cycle arrest.

Comparative Analysis with Similar Compounds

A comparison table of this compound with structurally similar compounds highlights its unique properties:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(4-(2-fluorophenyl)piperazin-1-yl)acetamide | Structure | Antidepressant | Similar mechanism but lacks sulfonamide group |

| N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)-benzamide | Structure | Anticancer | Exhibits stronger anticancer properties |

Comparison with Similar Compounds

Key Structural Differences

The target compound shares structural homology with piperazine derivatives bearing sulfonamide and amide functionalities. Below is a comparative analysis with two closely related analogs:

Substituent Effects

- Fluorine vs. The 4-methoxyphenyl group in provides electron-donating properties, which may alter solubility and binding interactions.

Amide Groups :

Physicochemical Properties

Notes:

- The hydrochloride salt in enhances aqueous solubility, a critical factor for bioavailability.

- Missing data (e.g., melting point, logP) in the evidence limits a full pharmacokinetic assessment.

Implications for Structure-Activity Relationships (SAR)

- Piperazine Core : Essential for hydrogen bonding and interactions with biological targets (e.g., serotonin or dopamine receptors).

- Fluorine Positioning : Ortho-substitution (2-fluorophenyl) may enforce a specific conformational orientation compared to para-substitution (4-fluorophenyl in ).

- Amide Bulkiness : Pivalamide’s tert-butyl group likely reduces metabolic clearance compared to acetamide, as seen in protease inhibitor designs .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide?

Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine core and subsequent coupling with pivalamide derivatives. Key considerations include:

- Purification : Flash column chromatography (silica gel, gradient elution with EtOAc/hexanes) is critical to isolate intermediates and the final compound, as demonstrated in analogous sulfonylpiperazine syntheses .

- Reaction Conditions : Use of bases like DBU (1,8-diazabicycloundec-7-ene) to facilitate cyclization and sulfonylation steps, as seen in related piperazine derivatives .

- Scalability : Batch reactors may be preferred for small-scale synthesis, but continuous flow systems could enhance reproducibility for larger batches .

Q. How is structural characterization performed to confirm the identity of the compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential to verify substituent positions on the piperazine ring and sulfonyl-ethyl-pivalamide backbone. For example, H NMR peaks for fluorophenyl protons appear as distinct triplets (~δ 7.3–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] ion) and detects isotopic patterns from fluorine atoms .

- Elemental Analysis : Validates stoichiometry, particularly for nitrogen and sulfur content .

Advanced Research Questions

Q. What computational approaches are used to predict target engagement and selectivity of this sulfonylpiperazine derivative?

- Molecular Docking : Docking into serotonin (5-HT) or dopamine receptor models (e.g., D receptors) helps predict binding affinity. Software like AutoDock Vina or Schrödinger Suite can simulate interactions, focusing on hydrogen bonding with the sulfonyl group and hydrophobic contacts with the fluorophenyl moiety .

- Pharmacophore Modeling : Identifies critical functional groups (e.g., sulfonamide oxygen as hydrogen bond acceptors) for structure-activity relationship (SAR) studies .

- ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier permeability, and metabolic stability, which are critical for CNS-targeted applications .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) impact pharmacokinetic properties?

- Lipophilicity : Introducing fluorine increases logP, enhancing membrane permeability but potentially reducing solubility. Comparative studies with chlorophenyl analogs (e.g., logP differences of ~0.5 units) can guide lead optimization .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism in cytochrome P450 enzymes, as seen in similar piperazine derivatives, prolonging half-life .

- Receptor Selectivity : Fluorine’s electronegativity may enhance interactions with polar residues in receptor binding pockets, as observed in 5-HT vs. D receptor selectivity studies .

Q. What in vivo models are suitable for evaluating therapeutic potential in neurological disorders?

- Rodent Models : For neuropsychiatric applications (e.g., anxiety or depression), tail-suspension tests or elevated plus-maze assays can assess behavioral changes. Radiolabeled analogs (e.g., F-Mefway) enable PET imaging to quantify receptor occupancy in brain regions .

- Disease-Specific Models : Transgenic mice expressing human serotonin receptors (5-HT) or dopamine transporters (DAT) are used to study target engagement in Parkinson’s or schizophrenia .

Q. How can discrepancies between in vitro binding assays and cellular functional activity be resolved?

- Assay Conditions : Ensure physiological pH and ion concentrations (e.g., Mg for G-protein coupling) in functional assays (e.g., cAMP inhibition for 5-HT agonism) .

- Off-Target Profiling : Screen against panels of GPCRs, kinases, and ion channels to identify confounding interactions. For example, sulfonylpiperazines may exhibit unintended sigma receptor binding .

- Cell Line Selection : Use engineered cell lines (e.g., CHO-K1 with overexpressed human receptors) to improve signal-to-noise ratios .

Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection (PDA) monitors purity (>95%) and detects trace impurities (e.g., unreacted sulfonyl chloride intermediates) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify labile groups (e.g., hydrolytic cleavage of the sulfonamide bond under acidic conditions) .

Q. How are structure-activity relationships (SAR) systematically explored for this compound class?

- Analog Synthesis : Replace the fluorophenyl group with bioisosteres (e.g., thiophene or pyridine) or modify the pivalamide moiety to tert-butyl carbamate .

- Biological Testing : Parallel screening in binding assays (e.g., radioligand displacement for 5-HT) and functional readouts (e.g., β-arrestin recruitment) .

Contradictions and Limitations

- Antiviral vs. Neurological Activity : While sulfonylpiperazines like Compound 81.8 () show MERS-CoV inhibition (81.8% plaque reduction), neuroactive analogs may lack broad-spectrum antiviral efficacy, highlighting the need for target-specific optimization .

- Species Variability : Rodent 5-HT receptor binding affinities may not fully translate to humans, necessitating cross-validation with primate models or human-derived neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.